2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- is a heterocyclic compound that belongs to the class of benzisoxazoles. Benzisoxazoles are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-benzisoxazoles typically involves the cyclization of ortho-substituted benzene derivatives. Common starting materials include ortho-nitrobenzaldehydes, ortho-azidoarylcarbonyl compounds, and ortho-nitrobenzyl derivatives . The reaction conditions often involve the use of strong bases such as t-BuOK or DBU, and silylating agents like trialkylchlorosilane .
Industrial Production Methods
Industrial production methods for 2,1-benzisoxazoles may involve large-scale cyclization reactions using similar starting materials and reaction conditions as described above. The choice of reagents and conditions can be optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzisoxazole-3-ones, while reduction may produce benzisoxazole-3-amines .
Wissenschaftliche Forschungsanwendungen
2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a key intermediate in the synthesis of pharmaceuticals, such as psychoactive drugs and protein kinase inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,1-benzisoxazole, 5,5’-thiobis[3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-phenyl-2,1-benzisoxazole: Known for its antimicrobial and anticancer activities.
3-Phenyl-2,1-benzisoxazole: Used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Uniqueness
2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- is unique due to its specific structural features and the presence of a thiobis group, which can impart distinct chemical and biological properties compared to other benzisoxazoles .
Eigenschaften
CAS-Nummer |
106500-64-5 |
---|---|
Molekularformel |
C26H16N2O2S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3-phenyl-5-[(3-phenyl-2,1-benzoxazol-5-yl)sulfanyl]-2,1-benzoxazole |
InChI |
InChI=1S/C26H16N2O2S/c1-3-7-17(8-4-1)25-21-15-19(11-13-23(21)27-29-25)31-20-12-14-24-22(16-20)26(30-28-24)18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
LKUZMRMJARTKEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.